(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19Cl2N5O2 and its molecular weight is 432.31. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of various compounds related to "(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" for antimicrobial activity. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives, showcasing variable and modest activity against investigated bacterial and fungal strains. Similarly, Hafez et al. (2016) developed novel pyrazole derivatives with significant antimicrobial potential, indicating their application in combating microbial resistance (Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011; H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Anticancer Activity
The exploration into anticancer applications of related compounds has also been reported. Katariya, Vennapu, & Shah (2021) investigated the synthesis of oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer activity against a panel of cancer cell lines. This highlights the potential for developing new anticancer therapies using such compounds (Katariya, D. R. Vennapu, & S. Shah, 2021).
Molecular Interaction Studies
The compound and its analogs have also been studied for their interaction with various receptors, offering insights into their mechanism of action at the molecular level. For example, research on cannabinoid receptors has provided valuable information on how these compounds interact with CB1 receptors, aiding in the development of receptor-specific drugs (J. Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that similar compounds bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Pharmacokinetics
The compound’s water solubility, which can impact its bioavailability, is reported to be 200 mg/l .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that such factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-2-18-24-19(25-29-18)13-3-6-17(23-12-13)26-7-9-27(10-8-26)20(28)15-5-4-14(21)11-16(15)22/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMLJNUSUDXMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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